Potassium bis(4-methylphenyl)methanide
Description
Potassium bis(4-methylphenyl)methanide is an organometallic compound comprising a potassium cation and a bis(4-methylphenyl)methanide anion. The methanide ligand features two 4-methylphenyl groups attached to a central carbanion, creating a sterically hindered yet electronically delocalized system. This compound is typically synthesized via deprotonation of the corresponding methane precursor (e.g., bis(4-methylphenyl)methane) using strong bases like potassium hydride (KH) in tetrahydrofuran (THF) . Its structure is inferred to exhibit planar symmetry due to the absence of steric dislocation in analogous bis(benzoxazolyl)methanide complexes . The 4-methyl substituents enhance solubility in organic solvents while moderately influencing the ligand’s electronic properties.
Properties
CAS No. |
61582-88-5 |
|---|---|
Molecular Formula |
C15H15K |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
potassium;1-methyl-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15.K/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;/h3-11H,1-2H3;/q-1;+1 |
InChI Key |
HVMLLAAJUQTHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[CH-]C2=CC=C(C=C2)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium bis(4-methylphenyl)methanide typically involves the reaction of 4-methylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2 C6H4CH2Cl+2K→K(C6H4CH2)2+2KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium bis(4-methylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-methylbenzyl alcohol or 4-methylbenzaldehyde.
Reduction: Formation of toluene or other hydrocarbons.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Potassium bis(4-methylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium bis(4-methylphenyl)methanide involves its ability to act as a nucleophile in various chemical reactions. The methanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The potassium cation stabilizes the anionic species and facilitates the reaction process.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Spectroscopic Differences
- NMR Shifts : The 4-methylphenyl groups in potassium bis(4-methylphenyl)methanide result in upfield shifts for aromatic protons compared to electron-deficient benzoxazolyl analogs.
- Crystallographic Data : Boron complexes show shorter B–N/C bonds (1.338–1.363 Å) , whereas potassium derivatives likely exhibit longer K–C distances due to ionic bonding (data inferred from analogous structures).
Research Implications
- Synthetic Challenges : this compound’s synthesis avoids the pitfalls seen in boron analogs, where direct metathesis with trihalides fails .
- Steric vs. Electronic Tuning : The 4-methyl group strikes a balance between steric accessibility and electronic stabilization, contrasting with bulkier (4-benzhydryl) or electron-deficient (benzoxazolyl) variants .
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